[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate
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Description
“[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate” is a chemical compound with the molecular formula C19H11ClN2O2S . It is a derivative of benzothiazole, a heterocyclic compound that has been studied for its potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzothiazole ring system, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Mechanism of Action
While the specific mechanism of action for “[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . The structure-activity relationships of these derivatives and their molecular docking studies have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Future Directions
The future directions for research on “[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate” and similar compounds could involve further exploration of their anti-tubercular properties, investigation of their mechanisms of action, and development of more efficient synthesis methods . Additionally, the potential of these compounds as antibacterial agents could also be explored .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O2S/c20-17-14(4-3-11-21-17)19(23)24-13-9-7-12(8-10-13)18-22-15-5-1-2-6-16(15)25-18/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJQIDPAIYOAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC(=O)C4=C(N=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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